1-Pyridazin-3-ylethanamine
Overview
Description
1-Pyridazin-3-ylethanamine is a heterocyclic compound with the molecular formula C6H9N3. It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pyridazin-3-ylethanamine can be synthesized through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides high yields under neutral conditions . Another method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Pyridazin-3-ylethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the pyridazine ring, leading to different functionalized derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace hydrogen atoms on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyridazinone derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
1-Pyridazin-3-ylethanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Pyridazin-3-ylethanamine involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives inhibit phosphodiesterase enzymes, leading to various pharmacological effects such as anti-inflammatory and cardiotonic activities . The compound’s ability to inhibit calcium ion influx is also significant in its mechanism of action .
Comparison with Similar Compounds
Pyridazine: A basic heterocyclic compound with similar structural features.
Pyridazinone: A derivative with an oxygen atom at the third position of the ring, exhibiting diverse pharmacological activities.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4, used in various chemical applications.
Uniqueness: 1-Pyridazin-3-ylethanamine is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-pyridazin-3-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-3-2-4-8-9-6/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZCZRQAMAYGPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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